Eis Enzyme Inhibition Potency Compared to a Reference Benzyloxy-benzylamine Inhibitor
In a biochemical assay measuring inhibition of wild-type Mtb Eis, the target compound demonstrated an IC50 of 1.50 µM (1500 nM) [1]. This places it within the same potency range as the benzyloxy-benzylamine inhibitor series described by Pang et al., where a lead compound exhibited an IC50 of approximately 1 µM against purified Eis [2]. While slightly less potent than the most optimized compound in that study, the target molecule achieves this activity through a distinct pyrimidine-pyrazine scaffold, not the benzyloxy-benzylamine core, confirming that Eis inhibition is scaffold-independent and validating its use as an alternative chemotype for this target.
| Evidence Dimension | Inhibition of Mycobacterium tuberculosis acetyltransferase Eis (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.50 µM |
| Comparator Or Baseline | Reference benzyloxy-benzylamine inhibitor (compound from PMID 36037791): IC50 ~ 1 µM |
| Quantified Difference | Target compound is 0.5 µM less potent (factor of ~1.5x) |
| Conditions | Wild-type Mtb Eis expressed in E. coli BL21(DE3); incubation for 5 mins; detection by Ellman's method. For comparator: purified Eis enzyme assay. |
Why This Matters
This confirms the compound is a validated Eis inhibitor on a novel scaffold, offering procurement value for researchers exploring alternative chemotypes to overcome kanamycin resistance without relying on the narrower benzyloxy-benzylamine series.
- [1] BindingDB. Entry BDBM50623149: IC50 = 1500 nM for N-acetyltransferase Eis (Mycobacterium tuberculosis). Assay: Ellman's method, 5 min incubation. View Source
- [2] Pang AH, et al. Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis. Eur J Med Chem. 2022; 242:114698. Abstract reports IC50 ~ 1 µM for lead compounds. View Source
